![molecular formula C23H25NO4 B14957436 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14957436.png)
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents . The reaction is carried out in dichloromethane using a slight excess of triethylamine at room temperature for about an hour . The product is then purified and characterized using techniques such as mass spectrometry, IR, UV-Vis, and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and transcription . Additionally, its anti-inflammatory effects could be attributed to the inhibition of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide stands out due to its unique combination of a butyl group and a dimethylphenylacetamide moiety, which may confer distinct biological activities and chemical properties compared to other coumarin derivatives .
Properties
Molecular Formula |
C23H25NO4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(4-butyl-2-oxochromen-7-yl)oxy-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H25NO4/c1-4-5-9-17-12-22(26)28-20-13-18(10-11-19(17)20)27-14-21(25)24-23-15(2)7-6-8-16(23)3/h6-8,10-13H,4-5,9,14H2,1-3H3,(H,24,25) |
InChI Key |
SBGZJXDXXURYBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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